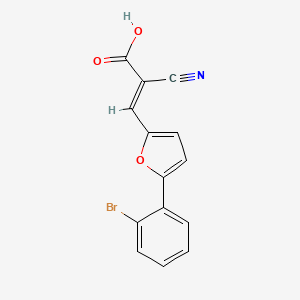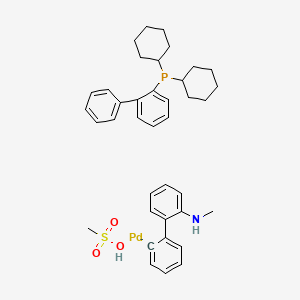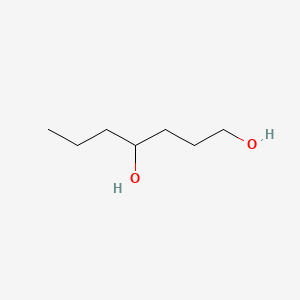
1,4-Heptanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Heptanediol is an organic compound with the molecular formula C7H16O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a seven-carbon chain. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
1,4-Heptanediol can be synthesized through several methods. One common synthetic route involves the reaction between heptanoic acid and formaldehyde, followed by hydrogenation reduction of the resulting heptanal . This process typically requires a catalyst and specific reaction conditions to ensure high yield and purity.
In industrial settings, this compound is produced on a larger scale using similar methods but optimized for efficiency and cost-effectiveness. The choice of catalyst, temperature, and pressure conditions are crucial factors in the industrial production process.
Chemical Reactions Analysis
1,4-Heptanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate for oxidation and reducing agents like lithium aluminium hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Heptanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various polymers and other complex organic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of polyurethanes, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Heptanediol is primarily related to its hydroxyl groups. These groups can participate in hydrogen bonding, making the compound useful in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
1,4-Heptanediol can be compared with other diols such as 1,4-Butanediol and 1,6-Hexanediol:
1,4-Butanediol: This compound has a shorter carbon chain and is used in the production of plastics, elastic fibers, and polyurethanes.
1,6-Hexanediol: With a six-carbon chain, it is used in the production of polyesters and polyurethanes, offering different mechanical properties compared to this compound.
This compound’s unique seven-carbon chain provides distinct physical and chemical properties, making it suitable for specific applications where other diols may not be as effective.
Properties
Molecular Formula |
C7H16O2 |
|---|---|
Molecular Weight |
132.20 g/mol |
IUPAC Name |
heptane-1,4-diol |
InChI |
InChI=1S/C7H16O2/c1-2-4-7(9)5-3-6-8/h7-9H,2-6H2,1H3 |
InChI Key |
OGRCRHSHBFQRKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


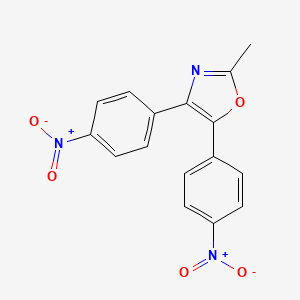
![3-(Dimethylamino)-6h-benzo[c]chromen-6-one](/img/structure/B11940713.png)
![N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide](/img/structure/B11940714.png)
![2-Cyano-3-[1-(4-fluoro-benzyl)-1H-indol-3-yl]-N-furan-2-ylmethyl-acrylamide](/img/structure/B11940724.png)
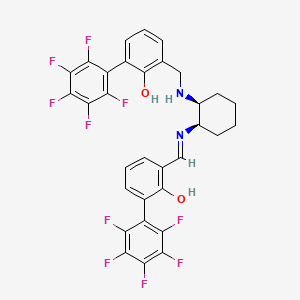
![15-Hexyl-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4,6,8(27),12,17,22(26),23-decaene-9,11,19,21-tetrone](/img/structure/B11940729.png)
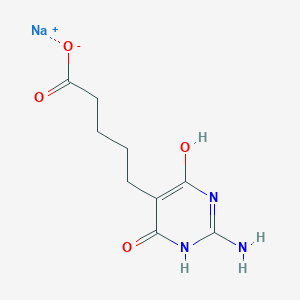

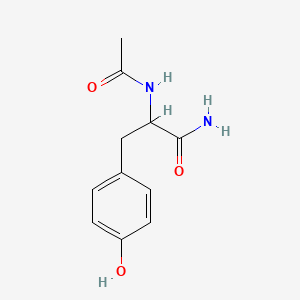
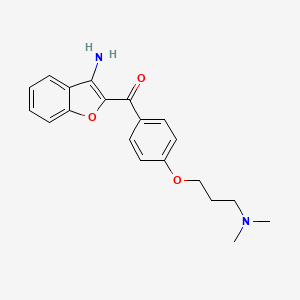
![Bicyclo[3.2.2]nonane-1,5-diamine](/img/structure/B11940771.png)

